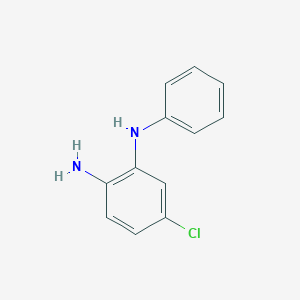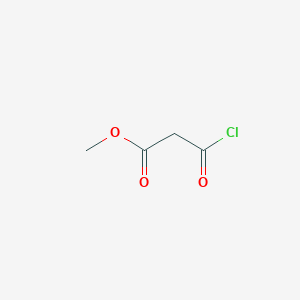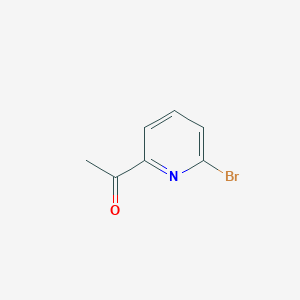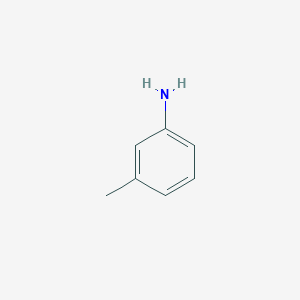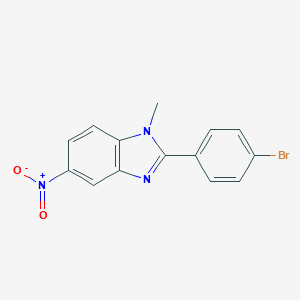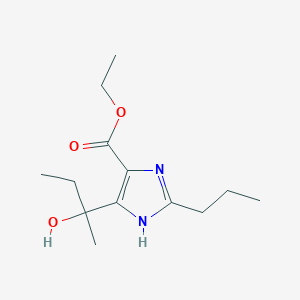
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has a molecular weight of 254.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring substituted with ethyl, propyl, and 2-hydroxybutan-2-yl groups . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, given its molecular weight . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources .科学的研究の応用
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of fused heterocycles, which are crucial in pharmaceutical research. The ability to create complex ring systems is valuable for developing new drugs with potential therapeutic applications .
Antimicrobial Agents
The structural analogs of this compound have shown promise as antimicrobial agents. Their synthesis and biological activity against various microbial strains are of significant interest in medicinal chemistry, particularly in the search for new treatments for resistant strains of bacteria .
Antioxidant Properties
Researchers have explored the antioxidant capabilities of this compound’s derivatives. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Development of Chemotherapeutic Agents
The compound’s derivatives are being studied for their potential use as chemotherapeutic agents. Their unique structure allows for the exploration of new mechanisms of action against cancer cells .
Drug Research and Development
Due to its interesting pharmaceutical and biological activities, this compound is a valuable asset in drug research and development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules .
Study of Tautomeric Forms
The compound’s ability to display different tautomeric forms is of interest in synthetic chemistry. Understanding these forms can lead to insights into the stability and reactivity of pharmaceuticals .
Production of Anti-Inflammatory Agents
The compound’s derivatives may have applications in the production of anti-inflammatory agents. This is particularly relevant for conditions such as arthritis, where inflammation plays a central role .
Exploration of Bioisosteres
As a bioisostere, this compound can be used to replace other functional groups in drug molecules, potentially leading to improved solubility, stability, and interaction with biological targets .
作用機序
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.
Result of Action
Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .
特性
IUPAC Name |
ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWGNFXYCGRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444797 |
Source


|
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
CAS RN |
172875-53-5 |
Source


|
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)




